Cas no 1018610-72-4 (2-(4-fluorophenyl)-1-methylpiperazine)

2-(4-Fluorophenyl)-1-methylpiperazine is a fluorinated piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 4-fluorophenyl group attached to a methyl-substituted piperazine core, offering unique electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or receptor modulators. The fluorine substitution enhances metabolic stability and binding affinity in certain contexts, making it valuable for structure-activity relationship studies. Its well-defined molecular framework allows for precise modifications, supporting rational drug design. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
2-(4-fluorophenyl)-1-methylpiperazine structure
1018610-72-4 structure
Product Name:2-(4-fluorophenyl)-1-methylpiperazine
CAS No:1018610-72-4
MF:C11H15FN2
MW:194.248605966568
CID:5165949
Update Time:2026-03-04

2-(4-fluorophenyl)-1-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1-methylpiperazine
    • Piperazine, 2-(4-fluorophenyl)-1-methyl-
    • Inchi: 1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3
    • InChI Key: OCWJMPPDFGXEOY-UHFFFAOYSA-N
    • SMILES: N1(C)CCNCC1C1=CC=C(F)C=C1

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2-(4-fluorophenyl)-1-methylpiperazine Suppliers

Amadis Chemical Company Limited
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(CAS:1018610-72-4)2-(4-fluorophenyl)-1-methylpiperazine
Order Number:A990099
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:51
Price ($):384.0/1115.0
Email:sales@amadischem.com

Additional information on 2-(4-fluorophenyl)-1-methylpiperazine

Professional Introduction to 2-(4-fluorophenyl)-1-methylpiperazine (CAS No. 1018610-72-4)

2-(4-fluorophenyl)-1-methylpiperazine, with the chemical formula C10H13N2F, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are widely recognized for their role in medicinal chemistry due to their structural versatility and biological activity. The presence of a fluorine atom at the para position of the phenyl ring in this molecule enhances its pharmacological properties, making it a valuable scaffold for drug discovery.

The chemical structure of 2-(4-fluorophenyl)-1-methylpiperazine features a piperazine ring substituted with a 4-fluorophenyl group and a methyl group at the 1-position. This specific arrangement contributes to its unique interaction with biological targets, particularly enzymes and receptors involved in neurotransmitter systems. The fluorine atom, being highly electronegative, influences the electronic properties of the molecule, thereby affecting its binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel psychoactive substances that modulate central nervous system (CNS) activity. Among these, compounds derived from piperazine have shown considerable promise. The research on 2-(4-fluorophenyl)-1-methylpiperazine has been particularly noteworthy due to its potential applications in treating neurological and psychiatric disorders. Studies have indicated that this compound may interact with serotonin receptors, which are crucial for regulating mood, appetite, and sleep.

The pharmacological profile of 2-(4-fluorophenyl)-1-methylpiperazine has been extensively studied in preclinical models. Research has demonstrated its ability to bind to various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3. These interactions suggest that the compound may have therapeutic effects similar to those of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents. Furthermore, its structural similarity to known pharmacologically active compounds makes it an attractive candidate for further development.

One of the most compelling aspects of 2-(4-fluorophenyl)-1-methylpiperazine is its potential as a lead compound for drug discovery. The fluorine atom at the para position of the phenyl ring not only enhances binding affinity but also improves metabolic stability. These properties are critical for developing drugs that are both effective and safe. The compound's ability to modulate serotonin receptor activity has led to investigations into its potential use in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorder (OCD).

In addition to its serotonergic activity, 2-(4-fluorophenyl)-1-methylpiperazine has shown promise in other therapeutic areas. Preliminary studies have explored its potential role in managing pain by interacting with peripheral nerve receptors. The compound's ability to cross the blood-brain barrier also makes it a candidate for treating neurological disorders such as epilepsy and Parkinson's disease. These diverse applications highlight the compound's broad pharmacological potential.

The synthesis of 2-(4-fluorophenyl)-1-methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance efficiency and selectivity. The availability of synthetic methodologies is crucial for both academic research and industrial applications.

The safety profile of 2-(4-fluorophenyl)-1-methylpiperazine is another critical consideration in its development as a pharmaceutical agent. While preclinical studies have generally shown the compound to be well-tolerated at moderate doses, further research is needed to assess potential side effects and long-term safety concerns. Comprehensive toxicological studies are essential to ensure that any future therapeutic applications are safe for human use.

The regulatory landscape for new pharmaceutical compounds also plays a significant role in determining the future prospects of 2-(4-fluorophenyl)-1-methylpiperazine. Regulatory agencies require extensive documentation demonstrating efficacy, safety, and quality before approving a drug for market use. Companies developing this compound must navigate complex regulatory pathways, including clinical trials and submission of New Drug Applications (NDAs).

The economic implications of developing new drugs based on compounds like 2-(4-fluorophenyl)-1-methylpiperazine cannot be overstated. Pharmaceutical companies invest billions in research and development each year with the hope of bringing new treatments to market that address unmet medical needs. The success of such efforts depends on factors such as scientific innovation, regulatory approvals, and market demand.

In conclusion, 2-(4-fluorophenyl)-1-methylpiperazine (CAS No. 1018610-72-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable scaffold for developing novel treatments for neurological and psychiatric disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound holds significant potential for improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1018610-72-4)2-(4-fluorophenyl)-1-methylpiperazine
A990099
Purity:99%/99%
Quantity:1g/5g
Price ($):384.0/1115.0
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